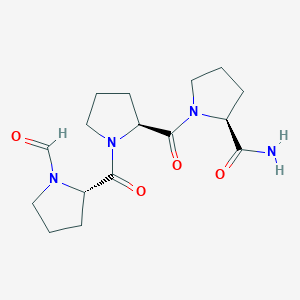
1-Formyl-L-prolyl-L-prolyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formyl-L-prolyl-L-prolyl-L-prolinamide is a compound with the molecular formula C11H17N3O3. It contains 35 bonds, including 18 non-hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 primary amide (aliphatic), 2 tertiary amides (aliphatic), and 2 pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be synthesized starting from L-proline. One method involves forming L-proline methyl ester hydrochloride, followed by ammonolysis to obtain a synthetic solution containing L-prolinamide. The residual L-prolinamide hydrochloride in the synthetic solution is decomposed into L-prolinamide by an inorganic base under a non-aqueous environment, effectively removing byproducts and impurities .
Another method involves the racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst. This method employs an immobilized enzyme variant, CalBopt-24 T245S, in 2-methyl-2-butanol at 70°C, achieving high L-prolinamide concentrations with excellent optical purity .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of biocatalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes multiple amide groups and pyrrolidine rings, allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents that facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.
Scientific Research Applications
1-Formyl-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology and medicine, it serves as a building block for peptides and proteins, and its derivatives are studied for their potential therapeutic properties. In industry, the compound is utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-Formyl-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups and pyrrolidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be compared with other similar compounds, such as L-proline amide hydrolase (PAH) and prolyl aminopeptidases (PAP). These compounds share structural similarities, including the presence of amide groups and pyrrolidine rings. this compound is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions .
List of Similar Compounds:- L-proline amide hydrolase (PAH)
- Prolyl aminopeptidases (PAP)
- Prolinases (Pro-Xaa dipeptidase)
These compounds share some structural features with this compound but differ in their specific applications and reactivity.
Properties
CAS No. |
880637-74-1 |
|---|---|
Molecular Formula |
C16H24N4O4 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-formylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N4O4/c17-14(22)11-4-2-8-19(11)16(24)13-6-3-9-20(13)15(23)12-5-1-7-18(12)10-21/h10-13H,1-9H2,(H2,17,22)/t11-,12-,13-/m0/s1 |
InChI Key |
FTHBFASRRMEYEI-AVGNSLFASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C=O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
C1CC(N(C1)C=O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















